molecular formula C15H14O4 B6401518 2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid CAS No. 1261931-61-6

2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid

Cat. No.: B6401518
CAS No.: 1261931-61-6
M. Wt: 258.27 g/mol
InChI Key: XKKOKWXMUGYGMI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group at the second position, a methoxy group at the fourth position, and a methyl-substituted phenyl group at the fourth position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid involves its interaction with various molecular targets and pathways. For example, its hepatoprotective effects are attributed to its ability to reduce oxidative stress and inflammation in liver cells. It modulates the activity of key enzymes such as heme oxygenase (HO1) and myeloperoxidase (MPO), leading to decreased lipid peroxidation and restoration of glutathione levels . Additionally, it influences the expression of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid is unique due to the presence of the 4-methoxy-3-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxybenzoic acids and contributes to its specific applications and effects.

Properties

IUPAC Name

2-hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9-7-10(4-6-14(9)19-2)11-3-5-12(15(17)18)13(16)8-11/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKOKWXMUGYGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689993
Record name 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-61-6
Record name 3-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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